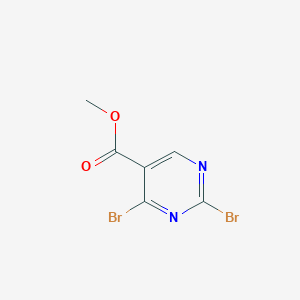
Methyl 2,4-dibromopyrimidine-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2,4-dibromopyrimidine-5-carboxylate is a chemical compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. This compound is particularly notable for its bromine substitutions, which can significantly influence its reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,4-dibromopyrimidine-5-carboxylate typically involves the bromination of pyrimidine derivatives. One common method includes the reaction of pyrimidine-5-carboxylate with bromine in the presence of a suitable solvent and catalyst. The reaction conditions often require controlled temperatures and specific reaction times to ensure the selective bromination at the 2 and 4 positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to maintain consistent quality and yield. The use of automated systems for precise control of reaction parameters is crucial to achieve high purity and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,4-dibromopyrimidine-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions often involve the use of polar aprotic solvents and bases to facilitate the reaction.
Coupling Reactions: Palladium catalysts and ligands are typically used in cross-coupling reactions, with solvents like toluene or DMF and bases such as potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific nucleophiles or coupling partners used. For example, substitution with an amine would yield an aminopyrimidine derivative, while a Suzuki coupling reaction would produce a biaryl pyrimidine.
Scientific Research Applications
Methyl 2,4-dibromopyrimidine-5-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex pyrimidine derivatives, which are valuable in various chemical research and development projects.
Biology: The compound can be used to study the biological activity of pyrimidine derivatives, including their potential as enzyme inhibitors or receptor ligands.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds, particularly those with antiviral, anticancer, or antimicrobial properties.
Industry: The compound is used in the development of agrochemicals and materials science, where its brominated structure can impart desirable properties to the final products.
Mechanism of Action
The mechanism of action of Methyl 2,4-dibromopyrimidine-5-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atoms can enhance the compound’s binding affinity and specificity, making it a potent inhibitor or activator of certain biological pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl 2,4-dichloropyrimidine-5-carboxylate: Similar in structure but with chlorine atoms instead of bromine, affecting its reactivity and applications.
Methyl 2,4-difluoropyrimidine-5-carboxylate: Fluorine substitutions can significantly alter the compound’s chemical properties and biological activity.
Methyl 2,4-diiodopyrimidine-5-carboxylate:
Uniqueness
Methyl 2,4-dibromopyrimidine-5-carboxylate is unique due to its specific bromine substitutions, which can enhance its reactivity in substitution and coupling reactions
Properties
Molecular Formula |
C6H4Br2N2O2 |
|---|---|
Molecular Weight |
295.92 g/mol |
IUPAC Name |
methyl 2,4-dibromopyrimidine-5-carboxylate |
InChI |
InChI=1S/C6H4Br2N2O2/c1-12-5(11)3-2-9-6(8)10-4(3)7/h2H,1H3 |
InChI Key |
VUAMOUAEENZISM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN=C(N=C1Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















